
1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-(octyloxy)propyl)-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride is a quaternary ammonium compound with the molecular formula C19H44Cl2N2O. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a crystalline solid, which is then packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt .
Applications De Recherche Scientifique
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mécanisme D'action
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in its application as a disinfectant .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N,N’,N’-Pentamethyl-N’-octadecyl-1,3-propanediaminium dichloride
- N,N,N,N’,N’-Pentamethyl-N’-[3-(octyloxy)propyl]-1,3-propanediaminium
Uniqueness
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride is unique due to its specific alkyl chain length and the presence of an octyloxy group. This structural feature enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers compared to other similar compounds .
Propriétés
Numéro CAS |
68123-04-6 |
|---|---|
Formule moléculaire |
C19H44Cl2N2O |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
dimethyl-(3-octoxypropyl)-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C19H44N2O.2ClH/c1-7-8-9-10-11-12-18-22-19-14-17-21(5,6)16-13-15-20(2,3)4;;/h7-19H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
YIELTJJHCUBKPV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCOCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



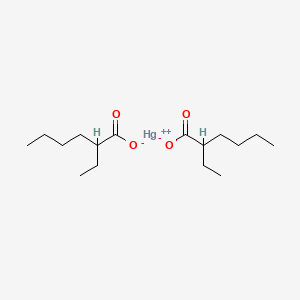
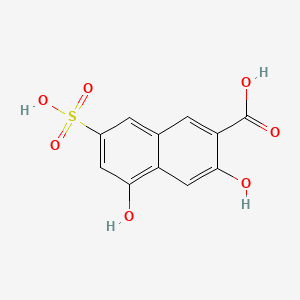
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
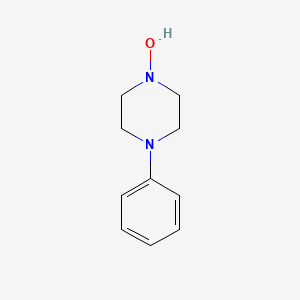
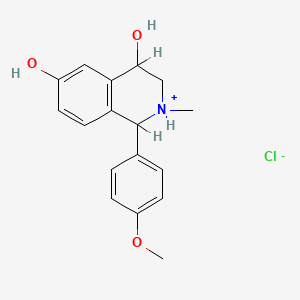
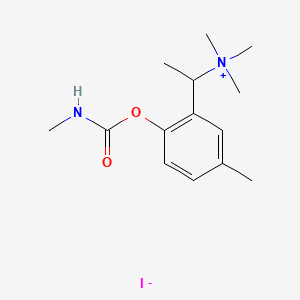
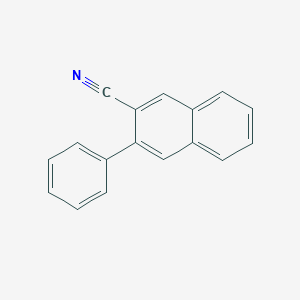
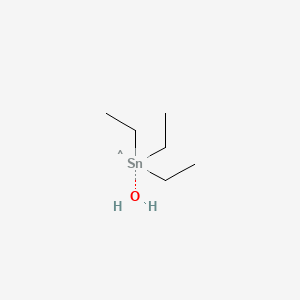
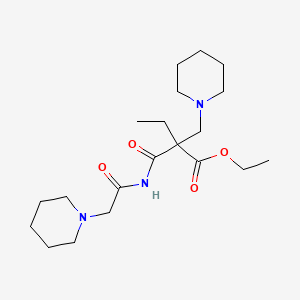
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
